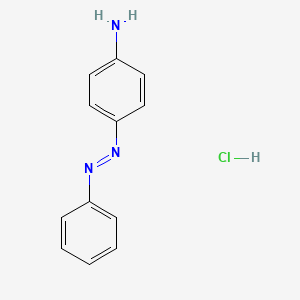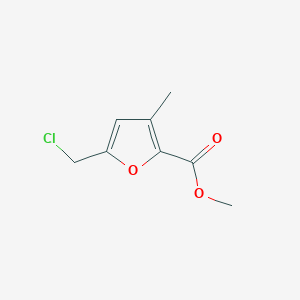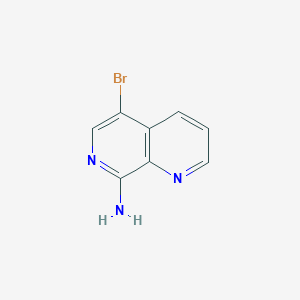
4-Butoxy-2H-1-benzopyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Butoxy-2H-1-benzopyran-2-one is a useful compound in the preparation of regiospecific 4-O-alkyl tetronates with various types of substituents . It is also used to study benzopyranone compounds as fungicides . The molecular weight is 218.25 and the molecular formula is C13H14O3 .
Synthesis Analysis
The synthesis of 4-Butoxy-2H-1-benzopyran-2-one and its derivatives has been reported in several studies . For instance, a series of 7-hydroxy-4-phenylchromen-2-one–linked 1,2,4-triazoles were synthesized using a click chemistry approach .Molecular Structure Analysis
The molecular structure of 4-Butoxy-2H-1-benzopyran-2-one includes a benzopyran core with a butoxy group at the 4-position . The InChI key is ZKOVXIHGIBKKNU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4-Butoxy-2H-1-benzopyran-2-one is a white to off-white solid . It has a melting point of 91-96°C and is slightly soluble in chloroform and methanol .Wissenschaftliche Forschungsanwendungen
Anticoagulant Activities
The coumarin core, which is a part of the 4-Butoxy-2H-1-benzopyran-2-one structure, has been found to exhibit anticoagulant activities . This makes it a potential candidate for the development of new anticoagulant drugs.
Anti-inflammatory Properties
Coumarin-containing compounds, including 4-Butoxy-2H-1-benzopyran-2-one, have shown anti-inflammatory properties . This suggests that they could be used in the treatment of inflammatory diseases.
Antimicrobial Effects
The coumarin core has also demonstrated antimicrobial effects . This indicates that 4-Butoxy-2H-1-benzopyran-2-one could be used in the development of new antimicrobial agents.
Anti-HIV Activities
Research has shown that coumarin-containing compounds can exhibit anti-HIV activities . This suggests that 4-Butoxy-2H-1-benzopyran-2-one could potentially be used in the treatment of HIV.
Antitumor Effects
The coumarin core has been found to have antitumor effects . This indicates that 4-Butoxy-2H-1-benzopyran-2-one could be used in the development of new antitumor drugs.
Enzyme Inhibition
4-Butoxy-2H-1-benzopyran-2-one has been found to inhibit acetylcholinesterase (AChE) with IC 50 values in the low-micromolar range . This suggests that it could be used in the development of new drugs for diseases related to AChE, such as Alzheimer’s disease.
Antioxidant Properties
Coumarin-metal complexes, which could potentially include 4-Butoxy-2H-1-benzopyran-2-one, have been found to display promising antioxidant activities . This suggests that 4-Butoxy-2H-1-benzopyran-2-one could be used in the development of new antioxidant agents.
Antibacterial Activities
Some coumarin-metal complexes have been found to display promising antibacterial activities . This suggests that 4-Butoxy-2H-1-benzopyran-2-one could potentially be used in the development of new antibacterial agents.
Zukünftige Richtungen
The future directions for 4-Butoxy-2H-1-benzopyran-2-one could involve further exploration of its potential applications in pharmacotherapy, given the biological activity of coumarin derivatives . Additionally, the development of new synthesis methods and the study of its reactivity in various chemical reactions could be areas of future research .
Wirkmechanismus
Target of Action
Similar compounds such as 2-phenyl-1-benzopyran-4-one derivatives have been studied as inhibitors of acetylcholinesterases (aches) and advanced glycation end product (ages) formation .
Mode of Action
It’s known that the compound is used in the preparation of regiospecific 4-o-alkyl tetronates . It’s also used to study benzopyranone compounds as fungicides .
Biochemical Pathways
Similar compounds have been shown to inhibit acetylcholinesterase, which plays a crucial role in nerve signal transmission .
Pharmacokinetics
Its solubility in chloroform and methanol suggests that it may have good bioavailability .
Action Environment
Its stability in chloroform and methanol suggests that it may be stable in organic solvents .
Eigenschaften
IUPAC Name |
4-butoxychromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-2-3-8-15-12-9-13(14)16-11-7-5-4-6-10(11)12/h4-7,9H,2-3,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOVXIHGIBKKNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=O)OC2=CC=CC=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10504923 |
Source


|
| Record name | 4-Butoxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10504923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butoxy-2H-1-benzopyran-2-one | |
CAS RN |
71386-90-8 |
Source


|
| Record name | 4-Butoxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10504923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






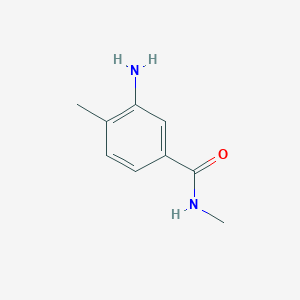

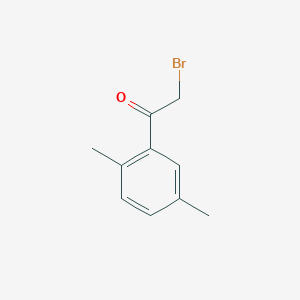

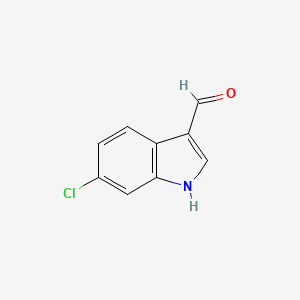
![6-(Bromomethyl)-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B1280197.png)
